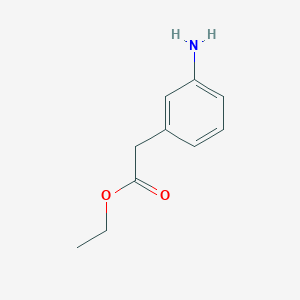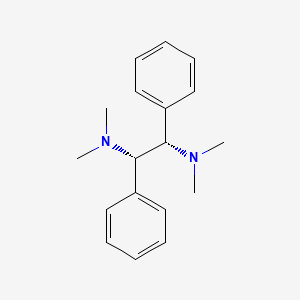
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine” is a type of organic compound. It contains a diphenylethane backbone with two amine (-NH2) functional groups and four methyl (-CH3) groups attached. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning that it is a specific isomer of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable diphenylethane derivative with a source of the amine group, such as an amine salt or ammonia, in the presence of a catalyst. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings attached to a central ethane group. The amine and methyl groups would be attached to the central carbon atoms. The exact spatial arrangement of these groups would be determined by the stereochemistry indicated by the (1S,2S) prefix .
Chemical Reactions Analysis
As an amine, this compound would be expected to participate in a variety of chemical reactions. Amines are basic, so they can react with acids to form amine salts. They can also undergo reactions with electrophiles, and can act as ligands in coordination chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the phenyl rings and the amine groups, as well as the stereochemistry, would influence properties such as solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Chiral Ligand Synthesis and Characterization
A study by Huang Xiao et al. described the synthesis of novel chiral tetradentate bisferrocenyl ligands derived from (1S,2S)-1,2-diphenylethane-1,2-diamine. These ligands were characterized using a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra, showcasing their potential in enantioselective catalysis (Huang Xiao, 2007).
CO2 Capture Technologies
Research led by Min Xiao et al. explored the use of tertiary diamines, including N,N,N',N'-tetramethyl-1,2-ethanediamine, in post-combustion CO2 capture. The study focused on the acid-base properties of these diamines and their ability to form bicarbonate, indicating their potential as efficient CO2 absorbents. This work contributes to the development of more sustainable and efficient methods for CO2 capture (Min Xiao et al., 2020).
Asymmetric Synthesis
A paper by A. Kucherenko et al. reported on a (1S,2S)-1,2-diphenylethane-1,2-diamine derivative modified with an N-(4-carboxybutyl)imidazolium cation, used as a recyclable organocatalyst in asymmetric Michael reactions. This catalyst facilitated the synthesis of high-value products with significant enantioselectivity, highlighting its application in the preparation of chiral molecules (A. Kucherenko et al., 2014).
Host-Guest Chemistry
Sanfaori Brahma et al. discussed the synthesis of chiral tweezer-diamine complexes utilizing (1S,2S)-1,2-diphenylethylene diamine as a component. These complexes exhibited enhanced bisignate circular dichroism, demonstrating the influence of chiral substrates on the host-guest interactions in supramolecular chemistry (Sanfaori Brahma et al., 2014).
Stereoselective Recognition and Complex Formation
Research by Woosung Kim et al. revealed that a Zn(II) complex, when combined with chiral vicinal diamines including (1S,2S)-1,2-diphenylethylene diamine, binds stereoselectively, forming complexes with distinct chiral recognition. This study underscores the importance of stereochemistry in the development of selective molecular recognition systems (Woosung Kim et al., 2006).
特性
IUPAC Name |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJZKKJRGGLPH-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518246 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
CAS RN |
91361-07-8 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




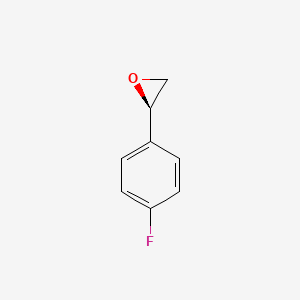
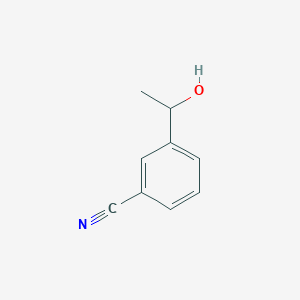
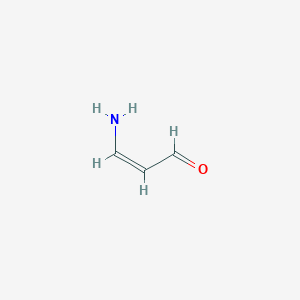
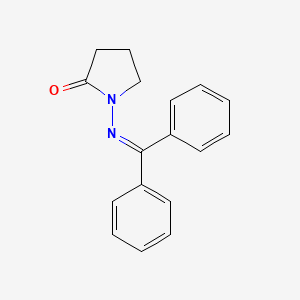

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)




